4-(4-Methylpiperazin-1-yl)thiophene-2-carbaldehyde
CAS No.:
Cat. No.: VC17649003
Molecular Formula: C10H14N2OS
Molecular Weight: 210.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2OS |
|---|---|
| Molecular Weight | 210.30 g/mol |
| IUPAC Name | 4-(4-methylpiperazin-1-yl)thiophene-2-carbaldehyde |
| Standard InChI | InChI=1S/C10H14N2OS/c1-11-2-4-12(5-3-11)9-6-10(7-13)14-8-9/h6-8H,2-5H2,1H3 |
| Standard InChI Key | DFCJZQWFTXUEOP-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1)C2=CSC(=C2)C=O |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, 4-(4-methylpiperazin-1-yl)thiophene-2-carbaldehyde, reflects its substitution pattern:
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A thiophene ring (C₄H₄S) serves as the core structure.
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A formyl group (-CHO) is attached at position 2.
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A 4-methylpiperazinyl group (-N(CH₂CH₂)₂NCH₃) occupies position 4.
The methylpiperazine moiety introduces basicity and hydrogen-bonding capacity, while the aldehyde group enables reactivity in condensation and nucleophilic addition reactions.
Synthetic Strategies
Precursor Synthesis: Thiophene-2-carbaldehyde
Industrial synthesis of thiophene-2-carbaldehyde, a key precursor, involves:
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Vilsmeier-Haack Reaction: Thiophene reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to yield the aldehyde .
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Solid Triphosgene Method: A safer alternative using triphosgene (C₃Cl₆O₃) and DMF in chlorobenzene achieves 87% yield .
Table 1: Synthetic Routes for Thiophene-2-carbaldehyde
| Method | Reagents | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃ | – | 65–75 | |
| Triphosgene | DMF, Triphosgene | Chlorobenzene | 87–88 |
Introducing the 4-Methylpiperazinyl Group
The piperazine moiety can be introduced via:
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Nucleophilic Aromatic Substitution (SNAr): Reacting 4-chlorothiophene-2-carbaldehyde with 4-methylpiperazine under basic conditions.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling of aryl halides with amines, as demonstrated in analogous Pd(II)-Schiff base complexes .
Physicochemical Properties
While experimental data for 4-(4-methylpiperazin-1-yl)thiophene-2-carbaldehyde are scarce, inferences from analogs suggest:
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Molecular Formula: C₁₀H₁₃N₂OS
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Molecular Weight: 209.29 g/mol
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Solubility: Moderate in polar aprotic solvents (DMF, DMSO) due to the piperazine group.
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Melting Point: Estimated 80–100°C (similar to thiophene-2-carbaldehyde derivatives ).
Table 2: Comparative Properties of Thiophene Aldehydes
Spectroscopic Characterization
Infrared (IR) Spectroscopy
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N-H Stretch: ~3,300 cm⁻¹ (piperazine NH).
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 9.90 (s, 1H, CHO)
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δ 7.60 (d, 1H, thiophene H-3)
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δ 7.20 (d, 1H, thiophene H-5)
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δ 3.50–2.80 (m, 8H, piperazine CH₂)
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δ 2.40 (s, 3H, N-CH₃)
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| Ligand | Reaction | Yield (%) | Reference |
|---|---|---|---|
| Bis(thiophene-Schiff base)PdCl₂ | Suzuki Coupling | 85–90 | |
| 4-(Piperazinyl)thiophene-Pd | Heck Coupling | – | – |
Challenges and Future Directions
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